Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]-
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Overview
Description
Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with chlorine atoms and an oxy group linked to a chlorobutenyl chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- typically involves the chlorination of benzoic acid derivatives followed by etherification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the etherification step may involve the use of alkyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. It may also interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzoic Acid, 3-Chloro-: Similar structure with a chlorine atom at the 3-position.
Benzoic Acid, 5-Chloro-2-Hydroxy-: Contains a hydroxyl group at the 2-position instead of the oxy group linked to a chlorobutenyl chain.
Benzoic Acid, 3,5-Dichloro-2-Hydroxy-: Contains two chlorine atoms and a hydroxyl group.
Uniqueness: Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- is unique due to its specific substitution pattern and the presence of the chlorobutenyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62176-26-5 |
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Molecular Formula |
C11H10Cl2O3 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-chloro-2-(3-chlorobut-2-enoxy)benzoic acid |
InChI |
InChI=1S/C11H10Cl2O3/c1-7(12)4-5-16-10-3-2-8(13)6-9(10)11(14)15/h2-4,6H,5H2,1H3,(H,14,15) |
InChI Key |
GNVLWQJQBWGUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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